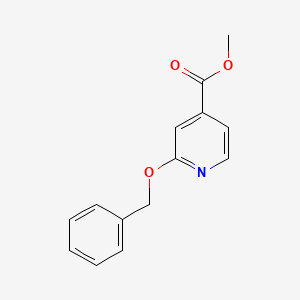

Methyl 2-(benzyloxy)isonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylmethoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-7-8-15-13(9-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOAZKXUKZFGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628960 | |

| Record name | Methyl 2-(benzyloxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467236-26-6 | |

| Record name | Methyl 2-(benzyloxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Benzyloxy Isonicotinate

Esterification Routes to Methyl 2-(benzyloxy)isonicotinate

Esterification is a fundamental transformation in organic synthesis. For this compound, this involves the conversion of the carboxylic acid group of 2-(Phenylmethoxy)-4-pyridinecarboxylic acid into its corresponding methyl ester. guidechem.com

Direct Esterification from 2-(Phenylmethoxy)-4-pyridinecarboxylic Acid

The most direct route is the Fischer esterification of 2-(Phenylmethoxy)-4-pyridinecarboxylic acid with methanol (B129727). guidechem.com This acid-catalyzed reaction typically employs a strong acid like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) to protonate the carboxylic acid, rendering it more electrophilic for attack by methanol. researchgate.netgoogle.com

For instance, a common procedure involves heating the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid under reflux for several hours. researchgate.netchemicalbook.com Another effective method uses thionyl chloride in methanol, often starting at a low temperature (0 °C) and then warming to complete the reaction. researchgate.net The reaction progress is monitored until the starting material is consumed. Work-up typically involves neutralization of the acid catalyst, extraction with an organic solvent, and purification by distillation or chromatography. researchgate.netgoogle.com

Alternative Esterification Strategies and Optimization

While direct Fischer esterification is common, alternative methods can offer advantages, particularly for sensitive substrates or to improve yields. One such strategy is to first convert the carboxylic acid to a more reactive acyl chloride. nih.gov This is achieved by reacting 2-(Phenylmethoxy)-4-pyridinecarboxylic acid with a reagent like thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting isonicotinoyl chloride hydrochloride can then be reacted with methanol in the presence of a base, such as triethylamine, to afford the methyl ester. nih.gov

Optimization of esterification reactions involves careful control of parameters like temperature, reaction time, and catalyst choice. The use of macroporous polymeric acid catalysts has been shown to enable direct esterification at milder temperatures (50-80°C) without the need to remove water, offering a greener alternative. organic-chemistry.org For pyridine (B92270) carboxylic acids specifically, using a strong acid salt of the pyridine carboxylic acid ester itself as a catalyst in a cyclic process has also been patented as an efficient method. google.com

Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol (Methanol), Strong Acid (H₂SO₄ or TsOH) | Reflux, several hours researchgate.netchemicalbook.com | Simple, uses common reagents. | Requires strong acid, may need high temperatures. |

| Thionyl Chloride | Carboxylic Acid, SOCl₂, Alcohol (Methanol) | 0 °C to 50 °C, 12 hours researchgate.net | High yield, forms reactive intermediate. | SOCl₂ is corrosive and moisture-sensitive. |

| Acyl Chloride Route | Carboxylic Acid, SOCl₂/DMF, then Alcohol + Base (Triethylamine) | Room temperature, 12 hours nih.gov | Good for sensitive substrates, high reactivity. | Two-step process. |

| Polymeric Catalyst | Carboxylic Acid, Alcohol, Macroporous Resin | 50-80 °C organic-chemistry.org | Reusable catalyst, milder conditions, no water removal needed. | Catalyst may not be commercially available for all scales. |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Benzyloxy-Pyridine Ring Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for installing the benzyloxy group onto the pyridine ring. This reaction is particularly effective for pyridine systems because the ring nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the 2- and 4-positions. wikipedia.orgyoutube.com

Displacement of Halogen Substituents on Pyridine Ring Systems

A common SNAr strategy for synthesizing benzyloxy-pyridines involves the displacement of a halogen atom (e.g., Cl, F) from a pyridine ring by a benzyloxy nucleophile. researchgate.net The precursor, such as methyl 2-chloroisonicotinate, is treated with benzyl (B1604629) alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion, which then attacks the electron-deficient carbon bearing the halogen.

The reactivity order for the leaving group in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.orgresearchgate.net This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the leaving group that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. wikipedia.orgmasterorganicchemistry.com Therefore, starting from methyl 2-fluoroisonicotinate would likely lead to a faster reaction compared to the chloro analogue. researchgate.net

Influence of Electronic and Steric Factors on SNAr Regioselectivity

The regioselectivity of SNAr on substituted pyridines is governed by both electronic and steric effects. rsc.org Electron-withdrawing groups, such as the ester group in methyl isonicotinate (B8489971), strongly activate the ortho (C2/C6) and para (C4) positions for nucleophilic attack. masterorganicchemistry.compearson.com This is because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom and the oxygen atoms of the substituent. masterorganicchemistry.comstackexchange.com

When multiple halogens are present, the site of substitution depends on the relative activation by other ring substituents and steric hindrance. For an incoming nucleophile, attack at the C4 position is often kinetically favored over the C2 position due to reduced steric hindrance from the nitrogen lone pair. stackexchange.com However, the specific conditions and the nature of the nucleophile can influence this outcome. baranlab.org For example, bulky nucleophiles will preferentially attack the less hindered position. researchgate.net In the case of synthesizing this compound from a di-halo precursor, the presence of the ester at C4 would direct the benzyloxy group to the C2 position.

Table 2: Factors Influencing SNAr on Pyridine Rings

| Factor | Influence on Reaction | Example |

|---|---|---|

| Electron-Withdrawing Groups (EWG) | Activate the ring for nucleophilic attack, especially at ortho/para positions. masterorganicchemistry.com | A nitro or ester group enhances reactivity. youtube.com |

| Leaving Group | Reactivity order is F > Cl > Br > I, due to polarization of the C-X bond. wikipedia.org | 2-Fluoropyridine reacts faster than 2-chloropyridine. |

| Position of Attack | Attack at C2 and C4 is favored due to stabilization of the negative intermediate by the ring nitrogen. stackexchange.com | Nucleophilic attack on 2,4-dichloropyridine. |

| Steric Hindrance | Bulky groups near the reaction site can slow or block the reaction. researchgate.netrsc.org | A methyl group at C3 will hinder attack at C2. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Strategies Towards Substituted Pyridine Precursors

While SNAr and esterification are direct methods, transition metal-catalyzed cross-coupling reactions are indispensable for building complex or highly functionalized pyridine precursors that might be difficult to access otherwise. elsevier.com These reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, create new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org

The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For synthesizing precursors to this compound, one could envision a strategy where a dihalopyridine is selectively functionalized. For example, a Suzuki coupling could be used to install a cyano group at the 4-position of 2,4-dichloropyridine. The cyano group could then be hydrolyzed to a carboxylic acid and subsequently esterified. The remaining chloro group at the 2-position would then be available for an SNAr reaction with benzyl alcohol.

The regioselectivity of cross-coupling reactions on poly-halogenated pyridines is a key consideration. Generally, oxidative addition of the palladium catalyst occurs fastest at the 2/6 positions, followed by the 4-position, and much slower at the 3/5 positions. baranlab.org This selectivity allows for the stepwise functionalization of the pyridine ring, enabling the synthesis of complex precursors for the target molecule. nih.gov

Other Pyridine Ring Functionalization Approaches Relevant to the Synthesis of this compound

Beyond cross-coupling reactions, several other methodologies are crucial for the targeted functionalization of the pyridine ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orguwindsor.ca This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For pyridines, a directing group is generally required to achieve selective ortho-lithiation, as nucleophilic attack on the pyridine ring can be a competing process. uwindsor.ca Common bases used include lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). uwindsor.ca The regioselectivity of the metalation is dictated by the position of the DMG. uwindsor.ca

Pyridine N-oxides are also excellent substrates for directed ortho-metalation. rsc.orgthieme-connect.com The N-oxide group acts as a powerful directing group, facilitating lithiation at the C2 position. The resulting organolithium species can be trapped with various electrophiles to yield 2-substituted pyridine N-oxides. thieme-connect.com This approach provides a convenient route to a variety of pyridine derivatives. thieme-connect.com

Oxidative transformations of the pyridine ring can lead to valuable intermediates and products. The oxidation of pyridine at the nitrogen atom to form a pyridine N-oxide is a common and useful transformation that can be achieved using peracids. wikipedia.org Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, making them valuable synthetic intermediates. wikipedia.org

Dearomatization of pyridines through oxidative methods is another emerging area. nih.gov Arenophile-mediated dearomatization can be used to directly introduce heteroatom functionalities without prior activation of the pyridine ring. nih.gov This strategy, combined with olefin oxidation chemistry, provides access to dihydropyridine (B1217469) cis-diols and epoxides, which are versatile precursors for functionalized piperidines. nih.gov

Furthermore, the microbial metabolism of pyridine compounds can lead to the formation of pyridinediols (dihydroxypyridines). nih.gov While not a traditional synthetic method, this highlights the potential for biocatalytic approaches to pyridine functionalization.

Chemical Reactivity and Transformations of Methyl 2 Benzyloxy Isonicotinate

Reactivity of the Pyridine (B92270) Nucleus of Methyl 2-(benzyloxy)isonicotinate

N-Oxidation and Subsequent Functionalization

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. The N-oxide can then serve as a precursor for further functionalization, particularly at the positions ortho and para to the nitrogen atom.

While specific studies detailing the N-oxidation of this compound are not extensively documented in publicly available literature, the general principles of pyridine N-oxide chemistry can be applied. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide enhances the reactivity of the pyridine ring, facilitating subsequent nucleophilic substitution reactions.

Transformations Involving the Benzyloxy Group

Catalytic Hydrogenation for Benzyl (B1604629) Ether Cleavage

Catalytic hydrogenation is a widely employed and generally mild method for the cleavage of benzyl ethers. organic-chemistry.orgyoutube.com This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. youtube.com The process, known as hydrogenolysis, results in the formation of the corresponding alcohol (in this case, a 2-hydroxypyridine (B17775) derivative) and toluene (B28343) as a byproduct. youtube.com

The efficiency of the hydrogenolysis can be influenced by the choice of solvent and the presence of additives. atlanchimpharma.com While specific conditions for this compound are not detailed, related studies on similar substrates provide insight into typical reaction parameters.

| Catalyst | Hydrogen Source | Solvent | General Observations |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol (B145695), Methanol (B129727), Tetrahydrofuran (B95107) (THF) | A common and effective method for benzyl ether cleavage. youtube.comatlanchimpharma.com |

| Pearlman's Catalyst (Pd(OH)₂/C) | Hydrogen gas (H₂) | Various organic solvents | Often used for more challenging debenzylations. atlanchimpharma.com |

It is important to note that certain functional groups, such as alkenes and alkynes, are also susceptible to reduction under these conditions, which must be considered when planning a synthetic sequence. nih.gov

Lewis Acid-Mediated Deprotection Strategies

Lewis acids offer an alternative approach to benzyl ether cleavage, particularly when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups. atlanchimpharma.com Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. atlanchimpharma.com The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack to displace the benzyl group.

While specific examples for this compound are scarce, the general utility of Lewis acids for debenzylating pyridine derivatives has been established. The choice of Lewis acid and reaction conditions must be carefully optimized to avoid undesired side reactions.

| Lewis Acid | Solvent | General Conditions |

| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | Often performed at low temperatures (e.g., -78 °C). atlanchimpharma.com |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | A powerful reagent for cleaving aryl ethers. atlanchimpharma.com |

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the context of multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as an orthogonal protecting group strategy. jocpr.comnih.gov For a molecule like this compound, which contains both a methyl ester and a benzyl ether, an orthogonal approach would allow for the selective cleavage of one group while the other remains intact.

The benzyl ether and the methyl ester represent two distinct classes of protecting groups with different lability profiles. The benzyl ether is typically cleaved by hydrogenolysis or strong Lewis acids, as discussed above. organic-chemistry.orgatlanchimpharma.com In contrast, the methyl ester is susceptible to hydrolysis under basic (saponification) or acidic conditions.

This difference in reactivity allows for selective deprotection. For instance, the benzyl group could be removed via catalytic hydrogenation without affecting the methyl ester. Conversely, the methyl ester could be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521), leaving the benzyl ether untouched. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules with multiple functional groups. nih.govsigmaaldrich.com The strategic application of such protecting groups is crucial for the successful synthesis of highly functionalized pyridine derivatives from this compound.

Spectroscopic and Structural Characterization Within Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Product Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework and the connectivity of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons within a molecule. For Methyl 2-(benzyloxy)isonicotinate, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the methyl ester group.

Pyridine Ring Protons: The protons on the isonicotinate (B8489971) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would be dictated by their positions relative to the nitrogen atom and the ester and benzyloxy substituents.

Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm. The two methylene protons (-CH2-) of the benzyl group would appear as a characteristic singlet, typically in the range of δ 5.0-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom.

Methyl Ester Protons: The three protons of the methyl group (-OCH3) would appear as a sharp singlet, typically in the upfield region of δ 3.5-4.0 ppm.

The coupling constants (J-values) between adjacent protons would provide crucial information for assigning the signals to specific protons on the pyridine ring.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Hs | 7.0 - 9.0 | d, t, dd |

| Benzyl Phenyl Hs | 7.2 - 7.5 | m |

| Benzyl Methylene (-CH2-) | 5.0 - 5.5 | s |

| Methyl Ester (-OCH3) | 3.5 - 4.0 | s |

Note: This table represents expected values. Actual experimental data is required for definitive assignment.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-175 ppm.

Aromatic and Pyridine Carbons: The carbon atoms of the pyridine and phenyl rings would appear in the range of δ 110-160 ppm. The specific shifts would depend on their electronic environment, including the attachment of the nitrogen atom and oxygen-linked substituents.

Benzyl Methylene Carbon: The methylene carbon (-CH2-) of the benzyl group would likely resonate around δ 65-75 ppm.

Methyl Ester Carbon: The methyl carbon (-OCH3) would appear at the most upfield region, typically around δ 50-55 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 160 - 175 |

| Pyridine & Phenyl Ring Cs | 110 - 160 |

| Benzyl Methylene (-CH2-) | 65 - 75 |

| Methyl Ester (-OCH3) | 50 - 55 |

Note: This table represents expected values. Actual experimental data is required for definitive assignment.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within individual spin systems, such as the protons on the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for instance, linking the methyl ester protons to the carbonyl carbon and the pyridine ring, or the benzylic protons to the carbons of the phenyl ring and the oxygen-bearing carbon of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often with minimal fragmentation. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 243.26, this peak would appear at an m/z of approximately 244.27. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C14H13NO3), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. Analysis of the fragmentation patterns under higher energy conditions can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z (ESI-MS) | Expected Exact Mass (HRMS) |

| [M+H]⁺ | [C14H14NO3]⁺ | ~244.27 | Calculated from atomic masses |

| [M+Na]⁺ | [C14H13NNaO3]⁺ | ~266.25 | Calculated from atomic masses |

Note: This table represents expected values. Actual experimental data is required for definitive confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The key functional groups and their expected vibrational frequencies in the IR spectrum are:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyridine and benzyl aromatic rings are anticipated to appear as a group of peaks just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the methyl (-OCH₃) and methylene (-OCH₂-) groups will exhibit stretching vibrations in the region just below 3000 cm⁻¹, typically between 2850-3000 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretching: One of the most distinct and intense absorptions in the spectrum will be from the carbonyl group of the methyl ester. This sharp "sword-like" peak is expected in the range of 1720-1740 cm⁻¹, which is characteristic for aromatic esters. masterorganicchemistry.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring, as well as the C=C bonds in the benzyl group, typically produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region. docbrown.info

C-O Stretching: The spectrum will feature strong C-O stretching bands. Two distinct absorptions are expected: one for the aryl ether linkage (Ar-O-CH₂) and another for the ester linkage (O=C-O-CH₃). These are typically found in the fingerprint region, broadly between 1000-1300 cm⁻¹. docbrown.info

C-H Bending: Out-of-plane (oop) C-H bending vibrations from the substituted aromatic rings provide information about the substitution pattern and appear in the 675-900 cm⁻¹ region. vscht.cz

These predicted absorptions provide a spectral fingerprint for the identification and verification of this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | Aromatic C-H | Stretching | Medium to Weak |

| 2850 - 3000 | Aliphatic C-H | Stretching | Medium |

| 1720 - 1740 | Ester C=O | Stretching | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C & C=N | Stretching | Medium to Weak |

| 1000 - 1300 | Ether & Ester C-O | Stretching | Strong |

| 675 - 900 | Aromatic C-H | Bending (Out-of-plane) | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding a molecule's structure and its packing in the solid state.

A review of the current scientific literature reveals no published X-ray crystal structure for this compound itself. While crystallographic data exists for structurally related molecules, such as certain benzoate derivatives, this information is not directly applicable to the isonicotinate scaffold of the title compound. scispace.com

The generation of a crystal structure is contingent upon the ability to grow single crystals of sufficient quality. Should such crystals of this compound or its stable crystalline derivatives be produced in future research, X-ray diffraction analysis would provide unequivocal structural proof and offer deeper insights into its solid-state conformation and packing arrangement.

Computational and Theoretical Investigations of Methyl 2 Benzyloxy Isonicotinate and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.govnih.govnih.govnih.gov These calculations provide valuable information about electron distribution, molecular orbital energies, and reactivity indicators. For methyl 2-(benzyloxy)isonicotinate, DFT studies would elucidate how the substituent groups—the benzyloxy group at position 2 and the methyl ester at position 4—modulate the electronic properties of the pyridine (B92270) ring.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The methyl isonicotinate (B8489971) group at the C4 position acts as an electron-withdrawing group, further decreasing the electron density of the aromatic system. Conversely, the benzyloxy group at the C2 position, with its ether oxygen, can donate electron density to the ring through resonance. DFT calculations would precisely map these electronic effects.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be distributed over the pyridine ring and the carbonyl carbon of the ester, suggesting these are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. jocpr.com These maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red/yellow) around the pyridine nitrogen and the carbonyl oxygen, indicating regions susceptible to electrophilic or hydrogen-bonding interactions. Positive potential (blue) would be expected around the hydrogen atoms.

A hypothetical table of DFT-calculated properties for this compound at a common level of theory (e.g., B3LYP/6-311G**) is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on N(py) | -0.45 e | Quantifies the partial negative charge on the pyridine nitrogen, a likely site for protonation or coordination to metal ions. |

| Mulliken Charge on C=O | +0.50 e | Highlights the electrophilic nature of the carbonyl carbon, making it a target for nucleophiles. |

These values are illustrative and based on typical results for similar pyridine derivatives.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in predicting and understanding the mechanisms of chemical reactions. rsc.orgnih.gov They allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing a detailed picture of how a reaction proceeds. researchgate.netrsc.orgnih.gov

For this compound, several reaction types could be investigated. One common reaction for esters is hydrolysis, which can be either acid- or base-catalyzed. Quantum chemical calculations could model the step-by-step mechanism of this reaction, including the initial attack of a nucleophile (water or hydroxide) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol (B129727).

Another potential reaction is nucleophilic aromatic substitution, although this is generally difficult on an electron-rich substituted pyridine. However, computational methods could explore the feasibility of such reactions under various conditions. nih.gov Furthermore, reactions involving the benzylic position, such as cleavage of the benzyl (B1604629) ether, could also be modeled.

The process of elucidating a reaction pathway involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. rsc.org

Below is a hypothetical data table comparing the calculated activation energies for two possible reaction pathways for this compound.

| Reaction Pathway | Hypothetical ΔG‡ (kcal/mol) | Implication |

| Base-catalyzed hydrolysis of the methyl ester | 18.5 | A relatively low barrier suggests this reaction is kinetically feasible under basic conditions. |

| Nucleophilic attack at the C6 position of the pyridine ring | 35.2 | A high activation barrier indicates that this reaction is likely to be very slow or require harsh conditions. |

These values are for illustrative purposes.

Conformational Analysis and Stereochemical Implications of Related Scaffolds

The three-dimensional structure of a molecule is intimately linked to its physical properties and biological activity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is crucial.

The conformation of the benzyloxy group relative to the pyridine ring is of particular interest. Steric hindrance between the benzyl group and the pyridine ring or the ester group could influence the molecule's preferred shape. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search by rotating key dihedral angles and calculating the relative energy of each resulting structure.

The results of such an analysis can be presented as a potential energy surface or a table of low-energy conformers. This information has significant stereochemical implications, as the molecule's shape will determine how it interacts with other molecules, such as solvent molecules or the binding site of a biological target. researchgate.net

A hypothetical table of low-energy conformers of this compound is provided below, defined by the dihedral angle between the pyridine ring and the benzyl group.

| Conformer ID | Dihedral Angle (Py-C2-O-CH₂) | Relative Energy (kcal/mol) | Description |

| 1 | ~60° | 0.0 | A stable, staggered conformation minimizing steric clash. |

| 2 | ~180° | 1.2 | Another staggered conformation, slightly higher in energy due to interactions with the ester group. |

| 3 | ~0° | 5.8 | An eclipsed, high-energy conformation due to significant steric hindrance between the rings. |

These values are hypothetical and serve to illustrate the principles of conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes and intermolecular interactions. researchgate.netamanote.comsemanticscholar.orgresearchgate.netornl.gov

For this compound, MD simulations could be employed in various research applications. For instance, if this compound were being investigated as a potential drug candidate, MD simulations could be used to study its interaction with its target protein. A model of the compound docked into the protein's active site would be placed in a simulated physiological environment (water, ions), and its behavior would be simulated over nanoseconds or even microseconds.

These simulations can reveal:

The stability of the binding pose: Does the molecule remain in the active site, or does it diffuse away?

Key intermolecular interactions: The simulation can quantify the hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein.

Conformational changes: Both the ligand and the protein can change their conformations upon binding, and MD can capture these dynamic adjustments.

Binding free energy: Advanced MD techniques can be used to calculate the free energy of binding, which is a key measure of a ligand's affinity for its target.

A hypothetical summary of intermolecular interactions from an MD simulation of this compound in a protein binding site is shown in the table below.

| Type of Interaction | Interacting Groups (Ligand ↔ Protein) | Occupancy (%) | Significance |

| Hydrogen Bond | Pyridine N ↔ Aspartic Acid side chain | 85 | A strong, stable interaction anchoring the ligand in the binding site. |

| Hydrogen Bond | Carbonyl O ↔ Arginine side chain | 65 | A moderately stable interaction contributing to binding affinity. |

| Hydrophobic Interaction | Benzyl ring ↔ Phenylalanine side chain | 95 | A key interaction driving the binding of the nonpolar part of the ligand. |

| van der Waals Contacts | Methyl ester group ↔ Leucine and Valine side chains | >90 | General favorable contacts that contribute to the overall binding affinity. |

This table is illustrative of the type of data that can be obtained from an MD simulation.

Applications and Advanced Synthetic Strategies Utilizing Methyl 2 Benzyloxy Isonicotinate As a Synthon

Methyl 2-(benzyloxy)isonicotinate as a Building Block for Pyridine-Containing Scaffolds

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in biologically relevant interactions. As a derivative of isonicotinic acid, this compound is a potential precursor for more elaborate pyridine-containing structures. The benzyloxy group can serve as a protecting group for the 2-hydroxy-pyridine tautomer, which can be removed at a later synthetic stage to reveal a reactive hydroxyl or pyridone moiety. The methyl ester provides a handle for various chemical transformations, such as hydrolysis to a carboxylic acid for amide bond formation or reduction to an alcohol. Despite this potential, specific examples detailing its use to create complex pyridine scaffolds are not prominently featured in the literature.

Precursor in the Total Synthesis of Complex Natural Products and Synthetic Analogs (focus on methodology)

The total synthesis of natural products often requires carefully functionalized building blocks to construct complex molecular architectures stereoselectively. A molecule like this compound could, in principle, be employed in the synthesis of alkaloids or other natural products containing a substituted pyridine ring. A hypothetical synthetic approach would involve using the ester group for chain extension or coupling reactions, while the benzyloxy group masks a pyridone functionality until a late-stage deprotection step. However, a review of prominent total synthesis literature does not indicate that this compound has been a key precursor in the completed synthesis of any major complex natural product to date.

Development of Diverse Heterocyclic Compound Libraries

Chemical libraries are essential tools in drug discovery for screening against biological targets. The functional groups on this compound make it a candidate for the development of diverse compound libraries. For instance, the ester could be subjected to aminolysis with a variety of amines to generate a library of amides. Subsequently, the benzyl (B1604629) protecting group could be removed, and the exposed hydroxyl group could be alkylated or acylated with a range of reagents, further diversifying the molecular structures. While this strategy is chemically feasible, there are no specific, published studies describing the use of this compound as the foundational scaffold for generating a diverse heterocyclic library.

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are valued for their ability to rapidly generate molecular complexity. The pyridine nitrogen in this compound could potentially participate as the basic component in certain MCRs. Alternatively, the ester could be modified to an aldehyde to participate in well-known MCRs like the Ugi or Passerini reactions. This would be a powerful method for creating complex, drug-like molecules. Nevertheless, the scientific literature lacks specific reports of this compound being successfully integrated as a reactant in any established or novel multi-component reaction scheme.

Applications in Advanced Chemical Research (e.g., probe synthesis, mechanistic studies)

Chemical probes are essential for studying biological processes and elucidating the mechanisms of action of drugs. These molecules are often derived from scaffolds that can be modified with reporter tags (like fluorophores) or reactive groups. This compound could serve as a core structure for such probes targeting pyridine-binding proteins or enzymes. Its use in mechanistic studies, for example as an inhibitor or substrate to probe an enzyme's active site, is also conceivable. However, there is no documented use of this specific compound in the design of chemical probes or as a tool in detailed mechanistic studies within the available research landscape.

Future Directions and Emerging Research Opportunities for Methyl 2 Benzyloxy Isonicotinate

The landscape of chemical synthesis is continually evolving, driven by the dual needs for increased efficiency and greater sustainability. For a specialized compound such as Methyl 2-(benzyloxy)isonicotinate, future research is poised to explore greener synthetic methodologies, more precise functionalization techniques, and novel applications. The following sections outline key areas of emerging research that could significantly enhance the utility and accessibility of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing methyl 2-(benzyloxy)isonicotinate, and how is purity validated?

Methodological Answer:

The synthesis typically involves benzyl protection of a hydroxyl group on the isonicotinate ring. A common approach includes:

- Step 1: Benzylation of 2-hydroxyisonicotinic acid using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .

- Step 2: Esterification of the carboxylic acid group with methanol under acidic conditions (e.g., H₂SO₄) .

Purity Validation: - Analytical Techniques:

- HPLC (≥95% purity threshold) and LC-MS to confirm molecular ion peaks .

- ¹H/¹³C NMR to verify benzyloxy proton signals (δ ~4.9–5.1 ppm for CH₂) and ester carbonyl (δ ~165–170 ppm) .

Advanced: How can researchers optimize reaction yields for derivatives of this compound under varying catalytic conditions?

Methodological Answer:

- Catalytic Screening: Test palladium (e.g., Pd/C for hydrogenolysis) or copper catalysts (e.g., CuI for cross-couplings) in solvent systems like THF/DMF. Monitor yields via GC-MS or HPLC .

- Parameter Optimization:

- Temperature (60–120°C) and reaction time (2–24 hrs) significantly impact yields. Use DoE (Design of Experiments) to identify optimal conditions .

- Additives like DMAP or TEA can enhance ester stability during functionalization .

Basic: What spectroscopic methods reliably characterize this compound’s structure?

Methodological Answer:

- ¹H NMR: Key signals include the benzyloxy CH₂ (δ 4.9–5.1 ppm), aromatic protons (δ 7.2–8.5 ppm), and methyl ester (δ 3.9 ppm) .

- FT-IR: Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₄H₁₃NO₃ requires m/z 243.0895) .

Advanced: How to resolve discrepancies in reported reaction outcomes for this compound derivatives?

Methodological Answer:

- Data Triangulation: Cross-reference spectral data (e.g., NMR shifts) across multiple studies to identify inconsistencies in substituent effects .

- Reproducibility Checks:

- Replicate reactions under strict anhydrous conditions to rule out moisture interference .

- Use control experiments (e.g., omitting catalysts) to isolate variable impacts .

- Statistical Analysis: Apply Student’s t-test to compare yields from divergent protocols, ensuring p < 0.05 for significance .

Basic: What functional group transformations are feasible at the benzyloxy moiety?

Methodological Answer:

- Hydrogenolysis: Remove the benzyl group using H₂/Pd-C to regenerate the hydroxyl group .

- Electrophilic Substitution: Direct bromination or nitration at the para-position of the benzyl ring using Br₂/FeCl₃ or HNO₃/H₂SO₄ .

- Suzuki Coupling: Replace benzyloxy with aryl boronic acids via Pd-mediated cross-coupling .

Advanced: How to design experiments probing the isonicotinate ring’s reactivity under electrophilic conditions?

Methodological Answer:

- Electrophile Screening: Test iodination (NIS), sulfonation (SO₃), or Friedel-Crafts alkylation. Monitor regioselectivity via LC-MS and X-ray crystallography .

- Kinetic Studies: Use stopped-flow UV-Vis to track reaction rates at varying temperatures.

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to volatile solvents (e.g., DMF) .

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to validate the biological relevance of this compound derivatives in drug discovery?

Methodological Answer:

- In-Vitro Assays: Test cytotoxicity (MTT assay) and target binding (SPR or ITC) .

- SAR Studies: Modify the benzyloxy group and correlate structural changes with bioactivity using multivariate regression .

- Metabolic Stability: Use microsomal incubation (e.g., rat liver microsomes) to assess esterase susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.